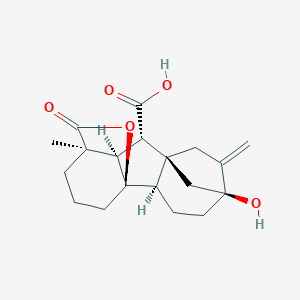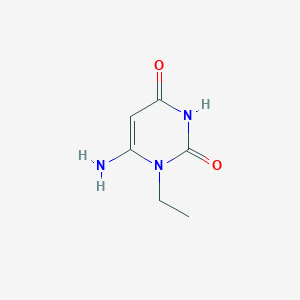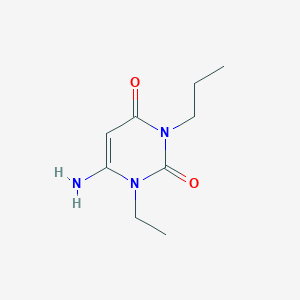
Methyl 6-(hydroxymethyl)picolinate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 6-(hydroxymethyl)picolinate has been demonstrated through various methods. A notable approach involves its use as a model acceptor in glycosylation reactions, where it affords desired glycosides in good yields, indicating its reactivity and potential in synthetic chemistry (Wang et al., 2013). Additionally, its involvement in the synthesis and coordination chemistry of hexadentate picolinic acid-based ligands highlights its utility in forming complex structures with metals (Comba et al., 2016).
Molecular Structure Analysis
The molecular structure of methyl 6-(hydroxymethyl)picolinate and its derivatives plays a crucial role in their chemical behavior and interactions. Studies such as the X-ray crystallography of related compounds provide insights into the geometrical and electronic structure, influencing their reactivity and coordination chemistry with metals (Kukovec et al., 2012).
Chemical Reactions and Properties
Methyl 6-(hydroxymethyl)picolinate participates in a variety of chemical reactions, showcasing its versatility. For example, it undergoes efficient alkyl ether synthesis via palladium-catalyzed alkoxylation, demonstrating its reactivity towards functionalization of unactivated C-H bonds (Zhang et al., 2012). It is also involved in the activation of hydroxyl groups in coordination with metal ions, further illustrating its chemical diversity (Tagaki et al., 1991).
Wissenschaftliche Forschungsanwendungen
Phosphorescent Property in Heteroleptic Ir(III) Complexes : A hydroxyl group, similar to that in Methyl 6-(hydroxymethyl)picolinate, enhances the quantum yield and stability of blue-emitting phosphors, offering new methods for designing phosphors with desired properties (Wang et al., 2017).
Role in the Mitsunobu Reaction : Picolinic acid and 6-methyl picolinic acid are effective in the Mitsunobu reaction, leading to neutrally hydrolyzed esters that can be cleaved under specific conditions. This highlights its potential in organic synthesis (Sammakia & Jacobs, 1999).
Enhancement in Drug Detection : The use of picolinic acid esters, including derivatives of Methyl 6-(hydroxymethyl)picolinate, has significantly enhanced the detection of certain drug metabolites in hair and oral fluid, improving sensitivity and specificity (Thieme et al., 2015).
Neuroprotective Potential : Research suggests that picolinic acid can block neurotoxic effects of certain compounds in the brain, indicating a potential role in neuroprotection (Beninger et al., 1994).
Insulin-Enhancing Compounds : Picolinate and its derivatives form potent insulin-enhancing compounds, with their complexation leading to specific chemical structures in solution and solid states. This showcases its potential in diabetes research (Lodyga-Chruscinska et al., 2011).
Glycosylation of Basic Alcohols : Methyl 6-(hydroxymethyl)picolinate has been used as a model acceptor in glycosylation studies, demonstrating a reliable method for obtaining pyridine-containing glycosides (Wang et al., 2013).
Potential as MRI Contrast Agents : Certain picolinate-containing macrocyclic complexes, which could include derivatives of Methyl 6-(hydroxymethyl)picolinate, show promise as MRI contrast agents due to their stability and properties in aqueous solutions (Molnár et al., 2014).
Antibacterial and Antifungal Activity : Novel pyrrolidine molecules, possibly derived from Methyl 6-(hydroxymethyl)picolinate, exhibit moderate to high antibacterial and fungal activity, offering an easy synthetic pathway for antimicrobial compounds (Sreekanth & Jha, 2018).
Eigenschaften
IUPAC Name |
methyl 6-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIUNMLAPDJWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467819 | |
| Record name | methyl 6-(hydroxymethyl)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(hydroxymethyl)picolinate | |
CAS RN |
39977-44-1 | |
| Record name | Methyl 6-(hydroxymethyl)picolinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39977-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 6-(hydroxymethyl)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-(hydroxymethyl)picolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of Methyl 6-(hydroxymethyl)picolinate in analytical chemistry?
A1: Methyl 6-(hydroxymethyl)picolinate can be used as an ionophore in ion-selective electrodes (ISEs). [] Researchers have successfully developed an ISE using Methyl 6-(hydroxymethyl)picolinate for the electrochemical determination of Fe(III) in petroleum water samples. [] This highlights the potential of this compound in developing sensitive and selective analytical tools for environmental monitoring.
Q2: Has Methyl 6-(hydroxymethyl)picolinate been explored for other applications besides analytical chemistry?
A2: Yes, research suggests that Methyl 6-(hydroxymethyl)picolinate can serve as a starting material for glycosylation reactions. [] This process involves attaching a carbohydrate molecule to another molecule, which is crucial in various biological processes and drug development. While specific details about its effectiveness and applications in this context are limited in the provided abstracts, it suggests a potential avenue for further investigation in synthetic organic chemistry and medicinal chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

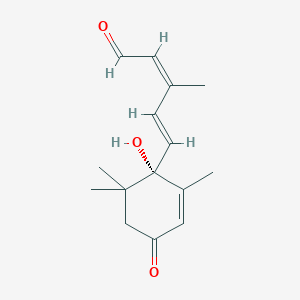


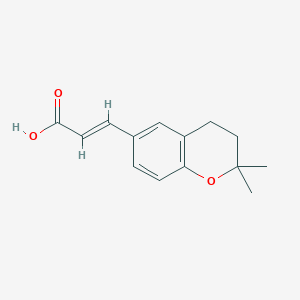
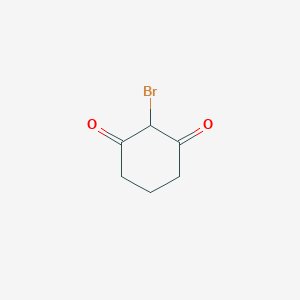
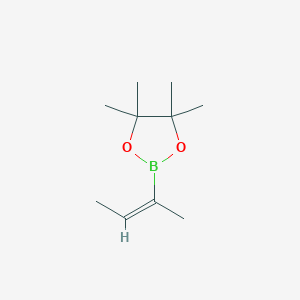
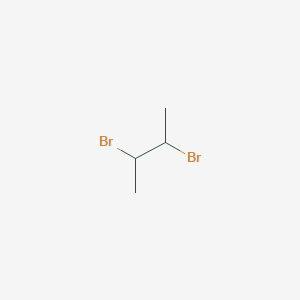
![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)

